1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted phenyl derivatives and amino alcohols.
Scientific Research Applications
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: Another isomer with chlorine atoms at the 2 and 6 positions.
1-Amino-1-(2,5-difluorophenyl)propan-2-OL: Fluorine atoms instead of chlorine, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
STYDCQMXBCWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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